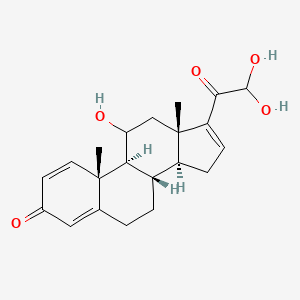![molecular formula C16H18O4S4 B13856161 S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate: is an organic compound with the molecular formula C3H8O4S4. It is known for its unique structure, which includes a biphenyl core linked by methylene bridges to sulfonothioate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate typically involves the reaction of biphenyl derivatives with sulfonating agents. One common method is the mechanochemical sulfonation of aromatic compounds using NaHSO4·H2O and P2O5 under high-speed ball milling conditions . This process generates sulfonic acids in situ, which then react with biphenyl derivatives to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar mechanochemical processes, scaled up to accommodate larger quantities. The use of high-speed ball milling is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate involves its interaction with specific molecular targets and pathways. As a sulfonothioate, it can act as an alkylating agent, reacting with nucleophilic sites within cells. This interaction can lead to the modification of proteins and nucleic acids, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Biphenyl: An organic compound with a similar biphenyl core but lacking the sulfonothioate groups.
Methanesulfonothioic acid, S,S’-methylene ester: A related compound with a similar sulfonothioate structure but different substituents.
Uniqueness: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate is unique due to its combination of a biphenyl core and sulfonothioate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C16H18O4S4 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1-(methylsulfonylsulfanylmethyl)-4-[4-(methylsulfonylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18O4S4/c1-23(17,18)21-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-22-24(2,19)20/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
MAPLOTAZHYXGIC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)C2=CC=C(C=C2)CSS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


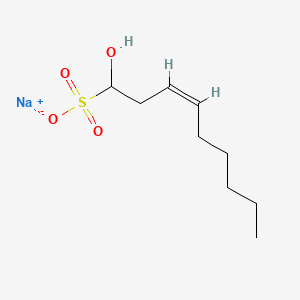
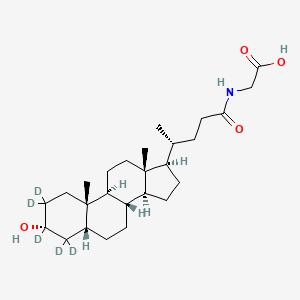

![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
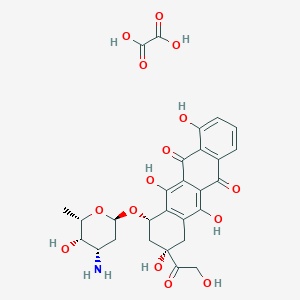
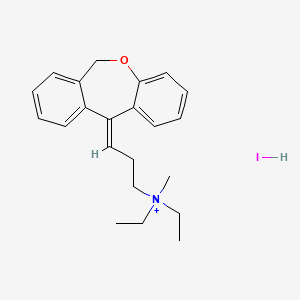
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
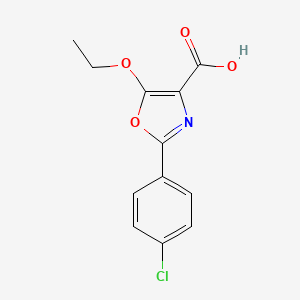
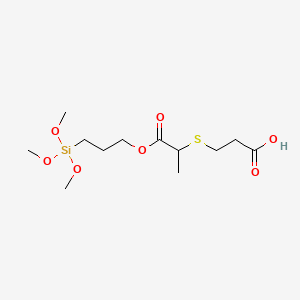
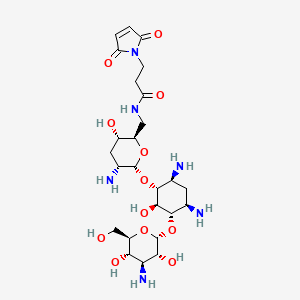
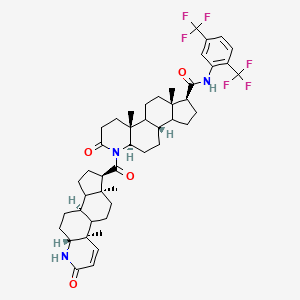
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

